molecular formula C17H18N2O B2703661 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Cat. No.: B2703661
M. Wt: 266.34 g/mol
InChI Key: HOJAOELPHPNGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 380550-28-7) is a benzimidazole derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C 17 H 18 N 2 O and a molecular weight of 266.34 g/mol, serves as a versatile synthetic intermediate or building block for the development of novel chemical entities . Its structure features a benzodiazole core substituted with a phenethyl group and an ethanol moiety, contributing to properties such as a calculated LogP (XLogP3) of 2.9 and a polar surface area of 38 Ų, which are relevant for studies in medicinal chemistry and drug discovery . The product is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research scales, from 1mg to 30mg . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJAOELPHPNGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing the benzodiazole moiety exhibit significant activity at serotonin receptors, particularly 5-HT receptors. The structural similarity of 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol to known antidepressants suggests it may possess similar anxiolytic and antidepressant properties. A study demonstrated that modifications to the benzodiazole structure can enhance receptor binding affinity and selectivity, potentially leading to new therapeutic agents for mood disorders .

Neuroprotective Properties

In vitro studies have shown that derivatives of 1H-benzodiazole can protect neuronal cells from oxidative stress and apoptosis. The compound's ability to inhibit certain phosphodiesterases (PDEs) is linked to neuroprotection, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis of Novel Ligands

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that function as ligands in coordination chemistry. Its unique structure allows for the modification of functional groups, which can lead to the development of new catalysts or materials with specific properties .

Pharmaceutical Development

The compound's synthesis is also relevant in the pharmaceutical industry for creating new drugs. Its derivatives have been explored for their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells through various mechanisms .

Case Studies and Research Findings

StudyFindingsApplication
Study on Serotonin Receptor ActivityDemonstrated enhanced binding affinity for 5-HT receptors with modified benzodiazole derivativesPotential antidepressant development
Neuroprotection ResearchShowed inhibition of oxidative stress markers in neuronal cell linesTreatment strategies for neurodegenerative diseases
Synthesis of LigandsUtilized as a precursor for synthesizing novel ligands with improved catalytic propertiesAdvancements in coordination chemistry

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrogen Bonding and Crystallography: The alcohol group in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol forms layered structures via O—H···N/O interactions , a feature likely shared by the target compound. This could influence crystallization behavior and stability.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the benzodiazole core via cyclization of o-phenylenediamine derivatives with acylating agents. For example, 1-(1H-benzimidazol-2-yl)ethanone is synthesized by refluxing 1H-benzimidazole with acetyl chloride (2 hours, methanol recrystallization) .
  • Step 2: Introduction of the 2-phenylethyl group via alkylation. This may involve nucleophilic substitution or coupling reactions under anhydrous conditions with catalysts like piperidine (common in benzodiazole derivatization) .
  • Step 3: Reduction of ketones to secondary alcohols (e.g., using NaBH₄ or LiAlH₄) to yield the ethan-1-ol moiety.

Key Considerations:

  • Solvent choice (e.g., ethanol/water mixtures) and reaction duration (6–12 hours) significantly impact yield .
  • Purity is enhanced via recrystallization (methanol or aqueous ethanol) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
X-ray crystallography provides atomic-level resolution of molecular conformation and intermolecular interactions:

  • Data Collection: Use a Kappa CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For example, a related benzodiazole derivative exhibited monoclinic P21/c symmetry with cell parameters a = 9.1097(6) Å, b = 18.1946(11) Å, c = 13.7769(5) Å, β = 93.405(4)° .
  • Refinement: SHELXL software refines structures using restraints for hydrogen atoms (riding model) and anisotropic displacement parameters for non-H atoms. A typical refinement converges at R₁ = 0.055 and wR₂ = 0.137 .
  • Key Findings: Intramolecular O–H···N hydrogen bonds (2.6–2.8 Å) stabilize the E-configuration of imine bonds and restrict dihedral angles between aromatic rings (e.g., 14.83° between benzodiazole and phenol rings) .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

  • ¹H/¹³C NMR: The ethan-1-ol group appears as a triplet at δ ~4.8 ppm (CH₂) and a multiplet at δ ~1.5 ppm (CH₃). Aromatic protons in the benzodiazole ring resonate at δ 7.2–8.1 ppm .
  • IR Spectroscopy: Stretching vibrations for O–H (broad peak ~3400 cm⁻¹) and C=N (sharp peak ~1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., m/z 323.1521 for C₁₉H₂₁N₂O₂⁺) .

Advanced: How do intramolecular interactions influence the compound’s reactivity and stability?

Answer:

  • Hydrogen Bonding: Strong O–H···N bonds (2.7 Å) in the benzodiazole scaffold reduce rotational freedom, stabilizing planar conformations. This enhances π-π stacking in crystal lattices and may affect binding to biological targets .
  • Torsional Strain: The gauche conformation of the 2-phenylethyl chain (C–C–C–O torsion angle ~70.9°) minimizes steric clashes but may limit solubility in polar solvents .

Basic: What preliminary biological activities are reported for analogous benzodiazole derivatives?

Answer:

  • Anticancer Activity: Benzimidazole derivatives inhibit lysine demethylases (e.g., KDM1A), showing IC₅₀ values <1 μM in prostate cancer models .
  • Antifungal Potential: Derivatives with imidazole substituents (e.g., miconazole intermediates) exhibit fungicidal activity by targeting cytochrome P450 .

Advanced: Can computational modeling predict this compound’s binding to therapeutic targets?

Answer:

  • Molecular Docking: Schrödinger Suite or AutoDock Vina simulates binding to enzymes like histone demethylases. For example, a benzodiazole derivative showed a docking score of −9.2 kcal/mol with KDM4A, correlating with experimental IC₅₀ data .
  • MD Simulations: GROMACS trajectories (100 ns) reveal stable binding via hydrophobic interactions with phenyl groups and hydrogen bonds with catalytic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.